2-(3,5-dimethyl-1H-pyrazol-1-yl)-N-[2-(thiophen-2-yl)ethyl]acetamide
Description
2-(3,5-Dimethyl-1H-pyrazol-1-yl)-N-[2-(thiophen-2-yl)ethyl]acetamide is a heterocyclic acetamide derivative featuring a 3,5-dimethylpyrazole moiety linked via an acetamide bridge to a 2-thiophenylethyl group. This compound is of interest in medicinal chemistry due to the pharmacological relevance of pyrazole and thiophene motifs, which are known to modulate bioactivity in antimicrobial, anticancer, and anti-inflammatory agents .
Properties
IUPAC Name |
2-(3,5-dimethylpyrazol-1-yl)-N-(2-thiophen-2-ylethyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N3OS/c1-10-8-11(2)16(15-10)9-13(17)14-6-5-12-4-3-7-18-12/h3-4,7-8H,5-6,9H2,1-2H3,(H,14,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YWWXZQIXXQWPGC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1CC(=O)NCCC2=CC=CS2)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Scientific Research Applications
Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals. Biology: It serves as a probe in biological studies to understand the interaction of pyrazole derivatives with biological targets. Medicine: The compound has potential therapeutic applications, including anti-inflammatory and anticancer properties. Industry: It is used in the manufacturing of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The compound exerts its effects through interactions with specific molecular targets. The pyrazole ring can bind to various enzymes and receptors, modulating their activity. The thiophene group enhances the compound's ability to penetrate biological membranes, increasing its bioavailability. The exact mechanism of action depends on the specific biological system and the target molecule.
Comparison with Similar Compounds
Structural Modifications and Physicochemical Properties
The following table summarizes key structural and physicochemical differences between the target compound and its analogs:
Key Observations:
- Melting Points : Imidazole-containing analogs (e.g., 7d) exhibit higher melting points (170–172°C) due to hydrogen bonding and aromatic stacking, whereas thiophene-based compounds may have lower melting points due to reduced symmetry .
Hydrogen Bonding and Crystal Packing
The pyrazole N–H group participates in hydrogen bonds with carbonyl oxygen atoms, forming dimeric structures in crystals (e.g., ). Thiophene’s sulfur atom may engage in weaker C–H···S interactions, altering packing efficiency compared to chlorophenyl analogs, which rely on Cl···π interactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
